4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile
Overview
Description
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile , also known by other names such as 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro and 4-(2-Cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile , is a chemical compound with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol . It is a nitrile derivative of tetrahydro-1-naphthalene and contains a cyano group (CN) attached to the tetrahydro ring.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Characterization
Research by Qin Yu (2012) focused on improving the synthetic route of 4-amino-1-naphthalene carbonitrile, an important pharmaceutical and chemical intermediate. This study used naphthylamine as a raw material to prepare a compound through a series of steps, achieving a total yield of 81.6%. The research demonstrated the efficiency of using L-proline as a catalyst and CuCN for cyano introduction, which can significantly improve efficiency and reduce environmental harm (Qin Yu, 2012).
Photoreactions and Synthesis
A study by J. McCullough, Roderick C. Miller, and W. Wu (1977) investigated the photoreactions of 1- and 2-naphthonitriles with tetramethylethylene in various solvents. The research focused on how different solvents influence the products of these photoreactions, providing insights into the stereochemistry of solvent incorporation and the reaction in different environments (McCullough, Miller & Wu, 1977).
Pharmacokinetic Behavior
M. Gargas, Brad Collins, T. Fennell, N. Gaudette, and L. Sweeney (2008) conducted studies on the disposition of styrene-acrylonitrile trimer in female rats, which included isomers related to 4-cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile. This research evaluated the pharmacokinetic behavior following various administrations, providing insights into how these compounds are eliminated from the body and their distribution in different physiological states, such as in pregnant and lactating rats (Gargas et al., 2008).
Colorimetric Sensing of Fluoride Anions
Research by E. A. Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, revealed their application in colorimetric sensing. Specifically, one compound exhibited a drastic color transition in response to fluoride anion, demonstrating potential in naked-eye detection of fluoride anion in solution. This study highlights the utility of cyano-substituted naphthalene derivatives in sensory applications (Younes et al., 2020).
properties
IUPAC Name |
4-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-9-3-4-11-7-8-12(10-16)14-6-2-1-5-13(11)14/h1-2,5-6,11-12H,3-4,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUGFHHEKLYFPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1CCC#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872319 | |
Record name | 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile | |
CAS RN |
57964-40-6 | |
Record name | 1-Naphthalenepropanenitrile, 4-cyano-1,2,3,4-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057964406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyano-1,2,3,4-tetrahydro-1-naphthaleneacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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